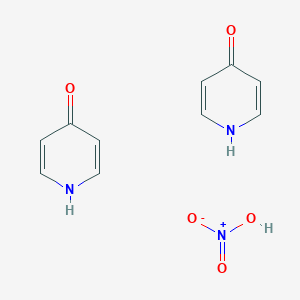
nitric acid;1H-pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;1H-pyridin-4-one is a compound that combines the properties of nitric acid and 1H-pyridin-4-one Nitric acid is a strong oxidizing agent, while 1H-pyridin-4-one is a heterocyclic compound with a nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nitric acid;1H-pyridin-4-one typically involves the nitration of pyridines. One common method is the treatment of pyridine with nitric acid in the presence of trifluoroacetic anhydride. This reaction yields nitropyridines, which can then be further processed to obtain the desired compound . The reaction conditions often include maintaining the reaction mixture at low temperatures (0-24°C) and using sodium metabisulfite for subsequent steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid;1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: Due to the presence of nitric acid, the compound can act as an oxidizing agent in various reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The pyridin-4-one moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, sulfuric acid, and various organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
Aplicaciones Científicas De Investigación
Nitric acid;1H-pyridin-4-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of nitric acid;1H-pyridin-4-one involves its ability to interact with various molecular targets. The nitric acid component acts as an oxidizing agent, while the pyridin-4-one moiety can form hydrogen bonds and interact with biological molecules. These interactions can lead to the inhibition of specific enzymes and pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to nitric acid;1H-pyridin-4-one include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Pyrimidines: Another class of heterocyclic compounds with nitrogen atoms in the ring, known for their pharmacological effects.
Uniqueness
What sets this compound apart is its combination of a strong oxidizing agent with a versatile heterocyclic structure.
Propiedades
Número CAS |
149239-42-9 |
|---|---|
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
nitric acid;1H-pyridin-4-one |
InChI |
InChI=1S/2C5H5NO.HNO3/c2*7-5-1-3-6-4-2-5;2-1(3)4/h2*1-4H,(H,6,7);(H,2,3,4) |
Clave InChI |
PESOFEWMEKHKFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC=CC1=O.C1=CNC=CC1=O.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
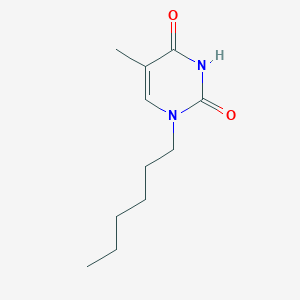
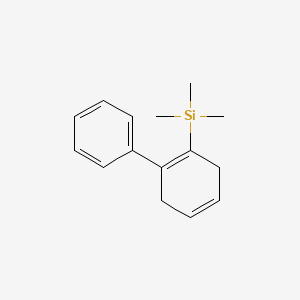

![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
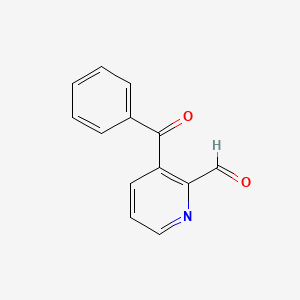
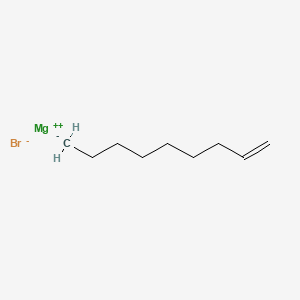
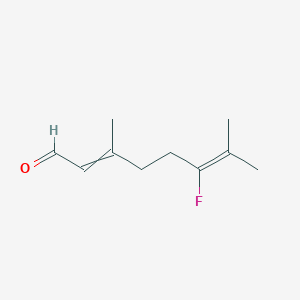
![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)

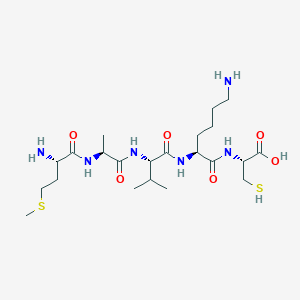
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
